METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE
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Overview
Description
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxine ring, which is a significant structural motif in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxine ring and subsequent amide bond formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzodioxine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[4-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZAMIDO]BENZOATE
- METHYL 3-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)BENZOATE
Uniqueness
METHYL 2-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-AMIDO)-4,5-DIMETHOXYBENZOATE is unique due to its specific substitution pattern on the benzodioxine ring and the presence of methoxy groups on the benzoate moiety. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-23-15-8-11(19(22)25-3)12(9-16(15)24-2)20-18(21)17-10-26-13-6-4-5-7-14(13)27-17/h4-9,17H,10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLTXJWGBYUFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2COC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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